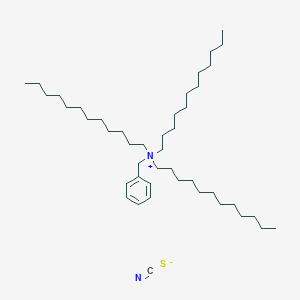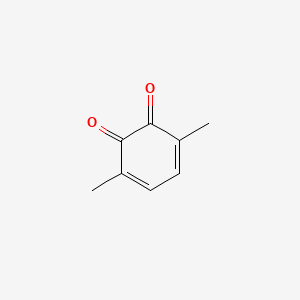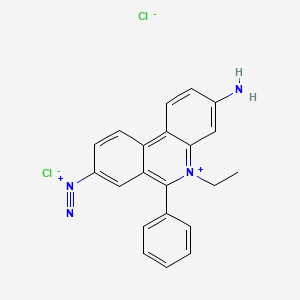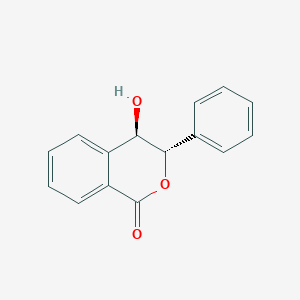
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound is known for its unique structural features, which include a hydroxyl group and a phenyl group attached to a dihydrobenzopyranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a benzopyranone derivative, using chiral catalysts or reagents. For example, the enantioselective reduction of N-benzyl 4-substituted glutarimides employing oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol has been reported to yield high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative with different stereochemistry.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophilic reagents like nitric acid or halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions on the phenyl group can introduce various functional groups, such as nitro or halogen groups.
Scientific Research Applications
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and phenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate enzymatic reactions, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-4-(4’-fluorophenyl)-3-hydroxymethyl-piperidine
Uniqueness
What sets (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one apart from similar compounds is its unique combination of a hydroxyl group and a phenyl group attached to a dihydrobenzopyranone core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64283-88-1 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(3S,4R)-4-hydroxy-3-phenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,13-14,16H/t13-,14+/m1/s1 |
InChI Key |
PIXLVLGRBHSGQR-KGLIPLIRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C3=CC=CC=C3C(=O)O2)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


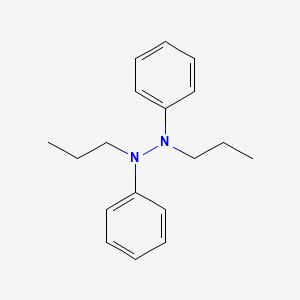
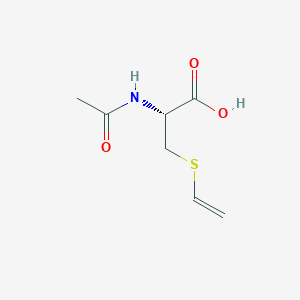
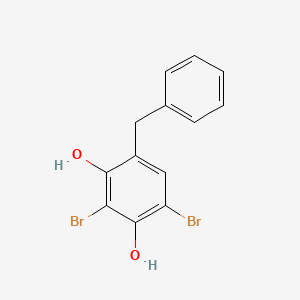
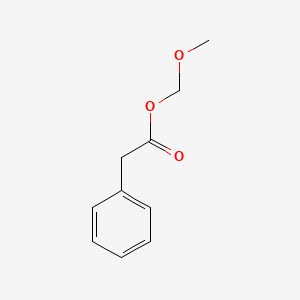
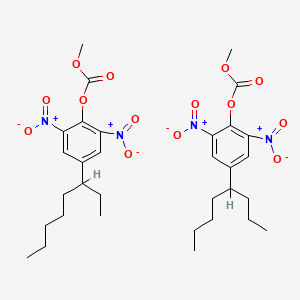
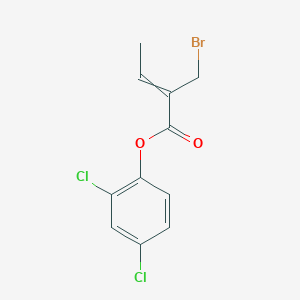
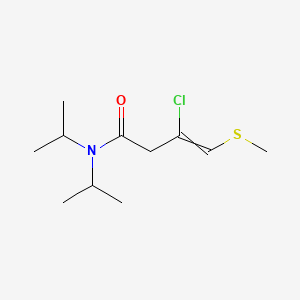
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
